molecular formula C18H14BrNOS B5240898 6-bromo-4-(5-methylthiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-(5-methylthiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B5240898
M. Wt: 372.3 g/mol
InChI Key: DTUQUOAEJNCWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-(5-methylthiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromine atom, a thiophene ring, and a dihydrobenzoquinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(5-methylthiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(5-methylthiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

6-Bromo-4-(5-methylthiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s unique properties make it useful in the development of materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 6-bromo-4-(5-methylthiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
  • 6-Bromo-2-(5-methylthiophen-2-yl)quinoline
  • 4-(5-Methylthiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Uniqueness

6-Bromo-4-(5-methylthiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom and the thiophene ring imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

6-bromo-4-(5-methylthiophen-2-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNOS/c1-10-6-7-16(22-10)13-9-17(21)20-18-12-5-3-2-4-11(12)15(19)8-14(13)18/h2-8,13H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUQUOAEJNCWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.